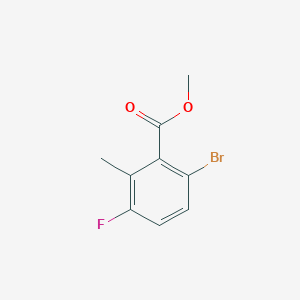

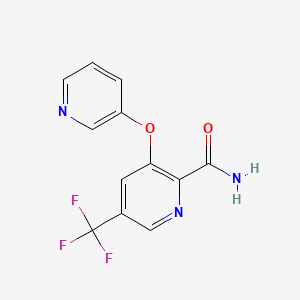

![molecular formula C18H21NO5 B2608551 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one CAS No. 859868-50-1](/img/structure/B2608551.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,4-Dioxa-8-azaspiro[4.5]decane” is a clear colorless to yellowish liquid .

Synthesis Analysis

The synthesis of “1,4-Dioxa-8-azaspiro[4.5]decane” can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis

The molecular formula of “1,4-Dioxa-8-azaspiro[4.5]decane” is C7H13NO2 .Chemical Reactions Analysis

“1,4-Dioxa-8-azaspiro[4.5]decane” was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5] deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis

The boiling point of “1,4-Dioxa-8-azaspiro[4.5]decane” is 108-111 °C/26 mmHg (lit.) and its density is 1.117 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds featuring 1,4-dioxa-8-azaspiro[4.5]decane scaffolds are synthesized through various chemical reactions, including the Mannich reaction and Ritter reactions. These syntheses have been explored to understand the structural and growth-regulating activities of these compounds. For instance, Sharifkanov et al. (2001) discussed the synthesis of a derivative through the Mannich reaction, demonstrating growth-regulating activity, underlining the compound's potential in agricultural sciences or bioactive material development (Sharifkanov et al., 2001).

Antitubercular Activity

A structural study on benzothiazinone BTZ043, which incorporates a similar structural moiety, highlighted its promise as an antitubercular drug candidate. This compound's analysis provided insights into its chiral nature and conformational behavior, indicating its potential in drug development for tuberculosis treatment (Richter et al., 2022).

Water Treatment Applications

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated for their efficacy in removing carcinogenic azo dyes and aromatic amines from water. Akceylan et al. (2009) synthesized a Mannich base derivative that showed high removal efficiency for azo dyes in water treatment, demonstrating the compound's utility in environmental remediation (Akceylan et al., 2009).

Antiviral Activity

The antiviral properties of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus have been studied, revealing the potential of these compounds in developing new antiviral drugs. Apaydın et al. (2019) found that specific derivatives inhibited human coronavirus replication, highlighting the scaffold's relevance for antiviral drug development (Apaydın et al., 2019).

Material Science and Biomedical Applications

In material science, the synthesis of novel compounds from oleic acid for potential biolubricant applications showcases the versatility of dioxa-azaspirodecane derivatives. Kurniawan et al. (2017) reported the synthesis of such compounds through a sonochemical method, indicating their potential as environmentally friendly lubricants (Kurniawan et al., 2017)

Safety And Hazards

“1,4-Dioxa-8-azaspiro[4.5]decane” may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-14-2-3-15-13(10-17(20)24-16(15)11-14)12-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10-11H,4-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLCYLNEZWAMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

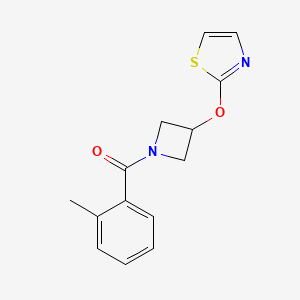

![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2608468.png)

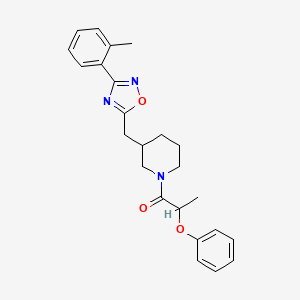

![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)

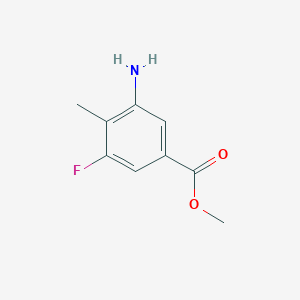

![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)

![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)